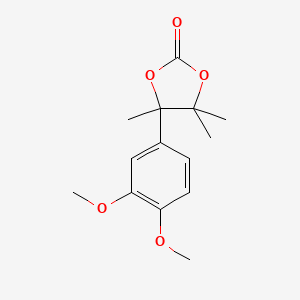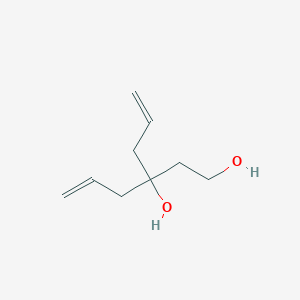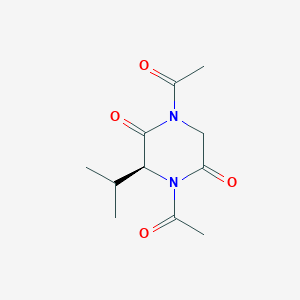
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazinedione ring and the introduction of the acetyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Aplicaciones Científicas De Investigación
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, asthma, and COPD.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This results in anti-inflammatory and bronchodilator effects. The compound also modulates various signaling pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-: A similar compound with slight structural differences.
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, ®-: The enantiomer of the (S)-form, with different biological activity.
Other Piperazinedione Derivatives: Compounds with variations in the acetyl and isopropyl groups.
Uniqueness
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- is unique due to its specific stereochemistry and selective inhibition of phosphodiesterase enzymes. This gives it distinct therapeutic properties compared to other similar compounds.
Propiedades
Número CAS |
75525-21-2 |
|---|---|
Fórmula molecular |
C11H16N2O4 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
(3S)-1,4-diacetyl-3-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C11H16N2O4/c1-6(2)10-11(17)12(7(3)14)5-9(16)13(10)8(4)15/h6,10H,5H2,1-4H3/t10-/m0/s1 |
Clave InChI |
RPWRPASEOIGKGA-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
SMILES canónico |
CC(C)C1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


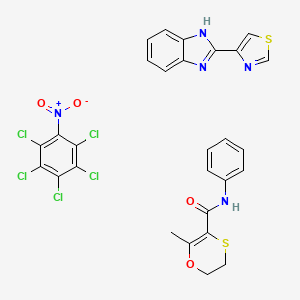
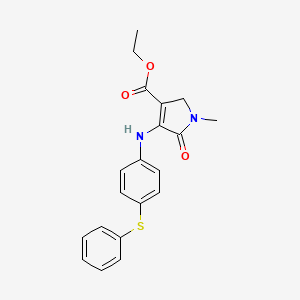
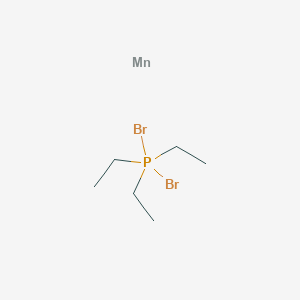
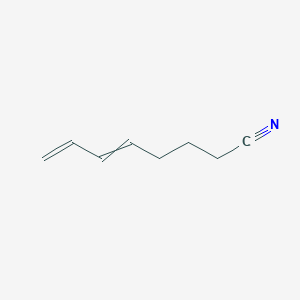
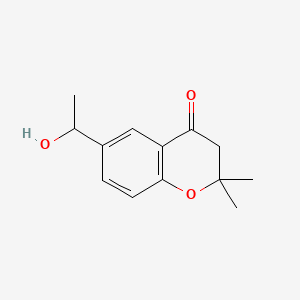
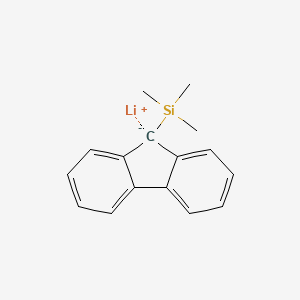
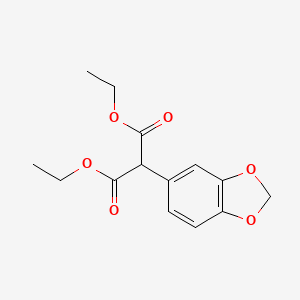
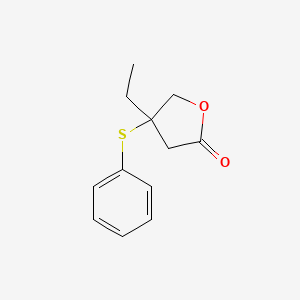
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
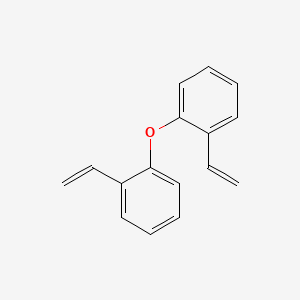
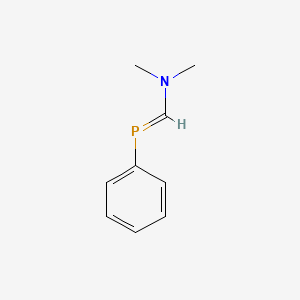
![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
